3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one
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Overview
Description
3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one is a heterocyclic compound that belongs to the azetidine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate azetidine precursor, which can be derived from (N-Boc-azetidin-3-ylidene)acetate.
Horner–Wadsworth–Emmons Reaction: The precursor undergoes a Horner–Wadsworth–Emmons reaction catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the desired azetidine ring.
Aza-Michael Addition: The azetidine ring is then functionalized through an aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Azetidine derivatives are explored for their use in the development of novel materials with unique mechanical and thermal properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one
- 3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)azetidin-2-one
- 3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one
Uniqueness
3-Amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-amino-1-ethyl-4-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-3-14-11(10(13)12(14)15)8-5-4-6-9(7-8)16-2/h4-7,10-11H,3,13H2,1-2H3 |
InChI Key |
OLWCOHJZPIYRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(C1=O)N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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